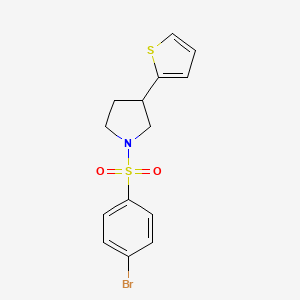

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Description

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c15-12-3-5-13(6-4-12)20(17,18)16-8-7-11(10-16)14-2-1-9-19-14/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHCEVSZSGSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The 4-bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group

Activité Biologique

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is an organic compound characterized by its unique structural features, including a pyrrolidine ring, a 4-bromophenylsulfonyl group, and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

The compound is identified by the CAS number 2185590-19-4. Its synthesis typically involves multi-step organic reactions, which include the formation of the pyrrolidine ring through cyclization, followed by sulfonylation with 4-bromobenzenesulfonyl chloride, and the introduction of the thiophen-2-yl group via cross-coupling reactions like Suzuki-Miyaura coupling.

The biological activity of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is primarily attributed to its interactions with specific molecular targets in biological pathways. The sulfonyl and thiophene groups facilitate binding interactions with enzymes or receptors, potentially modulating their activity. This mechanism is crucial for its application in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrolidine and thiophene moieties. For instance, derivatives similar to 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also explored the anticancer potential of related compounds. For example, derivatives featuring similar scaffolds demonstrated selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. A study reported that specific compounds led to significant reductions in cell motility and alterations in signaling pathways associated with cancer progression .

Case Studies

- Antibacterial Activity : A study comparing various pyrrole derivatives found that those with sulfonamide functionalities exhibited enhanced antibacterial potency compared to traditional antibiotics like isoniazid and ciprofloxacin. The structure-activity relationship indicated that the presence of bromine in the phenyl ring could enhance binding affinity to bacterial targets .

- Anticancer Activity : In another investigation, novel thalidomide derivatives were synthesized incorporating similar functional groups as 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine. These compounds were assessed for their ability to inhibit cancer cell growth and showed promising results in selectively targeting cancer cells without affecting healthy cells .

Comparative Analysis

To better understand the biological activity of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| 1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Chlorine instead of Bromine | 5.0 | Moderate Antibacterial |

| 1-((4-Methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Methyl group instead of Bromine | 10.0 | Weak Antibacterial |

| 1-((4-Nitrophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Nitro group instead of Bromine | 8.0 | Moderate Antibacterial |

This table illustrates how variations in substituents can significantly influence the biological activity of these compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been tested against various bacterial strains, showing promising results. Studies have demonstrated that the incorporation of the sulfonyl group can enhance the antibacterial activity of related compounds, suggesting that 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine may possess similar properties .

2. Anticancer Potential

The thiazole scaffold, closely related to thiophene structures, has been widely studied for anticancer activities. Compounds with similar frameworks have shown effectiveness against different cancer cell lines, indicating that 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine could be explored for its cytotoxic effects in cancer research . The sulfonamide derivatives are known to inhibit certain enzymes involved in cancer progression, which may also apply to this compound.

3. Neurological Research

Recent studies have highlighted the potential of thiophene-containing compounds in treating neurological disorders. Given the structural similarities, 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine may be investigated for its neuroprotective effects or as a scaffold for developing new neuroactive drugs.

Organic Synthesis Applications

1. Synthetic Intermediates

The compound can serve as a versatile intermediate in organic synthesis due to its functional groups, which allow for further derivatization. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or cycloadditions, facilitating the development of novel chemical entities .

2. Catalysis

Emerging research suggests that sulfonamide derivatives can act as catalysts in various organic transformations. The unique electronic properties imparted by the bromophenyl and sulfonyl groups may enhance catalytic efficiency, making 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine a candidate for catalyzing reactions in synthetic chemistry .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

1-(4-Bromophenyl)-3-(2-pyridinylsulfanyl)-2,5-pyrrolidinedione ()

- Structure : Differs by replacing the thiophen-2-yl group with a pyridinylsulfanyl moiety and introducing dione functionality at positions 2 and 3.

- Properties : The pyridine ring introduces basicity, while the dione groups increase polarity. This compound is reported in chemical databases (MDL: MFCD00169097) but lacks detailed pharmacological data .

(R)-3-[2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium bromide ()

- Structure : Features a quaternary ammonium pyrrolidine core with di(thiophen-2-yl)acetoxy and dimethyl groups.

- Activity : Acts as a potent M3 muscarinic acetylcholine receptor (M3mAChR) antagonist with a plasma half-life of 59.34 minutes. Stereochemistry (R-configuration) significantly enhances activity compared to the S-form .

- Comparison : The quaternary ammonium group enhances solubility but limits blood-brain barrier penetration. The target compound’s sulfonyl group may offer different receptor-binding interactions.

Aromatic and Halogen-Substituted Analogues

(2E)-3-(4-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid ()

- Structure: Replaces the pyrrolidine core with a prop-2-enoic acid chain, retaining 4-bromophenyl and thiophen-2-yl groups.

- Comparison : The absence of the pyrrolidine ring reduces conformational flexibility, which may impact binding to globular protein targets.

1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ()

- Structure : A fused benzimidazotriazole system with 4-bromophenyl and thiophen-2-yl substituents.

- Synthesis : Prepared at 40°C via general Procedure C, similar to the target compound’s synthetic route .

- Comparison : The extended aromatic system may improve UV absorption properties but could reduce solubility compared to the pyrrolidine-based target.

Sulfonyl vs. Methyl Substituents

1-[(4-Bromophenyl)Methyl]-4-Methylpiperazine ()

- Structure : Substitutes the sulfonyl group with a benzyl-methylpiperazine moiety.

- Comparison : The sulfonyl group in the target compound offers stronger electron-withdrawing effects, which may stabilize negative charges in enzymatic active sites.

Q & A

Basic: What are the critical parameters to optimize the synthesis of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine to achieve high yield and purity?

Methodological Answer:

The synthesis requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate sulfonylation but risk decomposition. Lower temperatures (40–60°C) are preferred for sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity, while dichloromethane minimizes side reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) facilitate sulfonylation and deprotonation steps .

- Reaction Time : Monitoring via TLC or HPLC ensures completion without over-reaction. Typical sulfonylation steps take 6–12 hours .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The thiophene protons (δ 6.8–7.2 ppm) and sulfonyl-attached aromatic protons (δ 7.5–8.0 ppm) are key markers .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or Br groups) .

- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine XRD for absolute stereochemistry with NOESY NMR to confirm spatial proximity of substituents .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals in complex spectra .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to validate assignments .

Advanced: What computational strategies predict the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Screen against target binding pockets (e.g., kinases or GPCRs) using the sulfonyl group as a hydrogen bond acceptor .

- Molecular Dynamics (GROMACS) : Simulate binding stability over 100+ ns trajectories, focusing on hydrophobic interactions with the bromophenyl group .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

Advanced: What strategies mitigate side reactions during sulfonyl group introduction in multi-step syntheses?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen with Boc groups) before sulfonylation .

- Stepwise Functionalization : Introduce the thiophene moiety before sulfonylation to avoid competing reactions at sulfur .

- Byproduct Monitoring : Use LC-MS to detect and quantify sulfonic acid byproducts, adjusting stoichiometry of sulfonyl chloride reagents accordingly .

Basic: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Hammett Analysis : The electron-withdrawing sulfonyl group (σₚ ≈ 0.93) deactivates the bromophenyl ring toward electrophilic substitution but enhances electrophilicity at the pyrrolidine nitrogen .

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., thiophene α-positions) .

Advanced: How can researchers design analogs to enhance metabolic stability without compromising bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or sulfoxide to modulate polarity and metabolic clearance .

- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to sulfur) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Strategies : Mask the pyrrolidine nitrogen with acyloxyalkyl groups to improve oral bioavailability .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation of the bromophenyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring to assess hydrolytic susceptibility of the sulfonyl group .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of its enzymatic inhibition?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs at reaction centers (e.g., pyrrolidine C-H) and measure kcat/KM ratios to identify rate-determining steps .

- Transition-State Analysis : Use computational methods (e.g., QM/MM) to model enzyme-inhibitor complexes and validate KIEs experimentally .

Advanced: What analytical workflows address discrepancies between theoretical and observed biological activity in derivatives?

Methodological Answer:

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .

- Metabolite Profiling : Incubate derivatives with liver microsomes and identify active metabolites via LC-HRMS .

- Crystallographic Validation : Co-crystallize derivatives with primary targets (e.g., kinases) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.